molecular formula C14H10F2N2O3 B4243413 N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide

N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B4243413
M. Wt: 292.24 g/mol
InChI Key: SVOVKKLAIIYFDV-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide is an organic compound characterized by the presence of difluorophenyl and nitrobenzamide groups

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-3-2-4-12(13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOVKKLAIIYFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide typically involves the following steps:

    Amidation: The nitrobenzoic acid derivative is then converted to the corresponding benzamide by reacting with 3,5-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: The primary product is N-(3,5-difluorophenyl)-3-methyl-2-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and difluorophenyl groups can impart biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, derivatives of this compound may be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)-2-nitrobenzamide: Lacks the methyl group, which can affect its reactivity and biological activity.

    N-(3,5-difluorophenyl)-3-methyl-4-nitrobenzamide: The position of the nitro group is different, which can influence its chemical behavior and interactions.

Uniqueness

N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The combination of the difluorophenyl and nitrobenzamide moieties provides a versatile scaffold for further modifications and applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide
Reactant of Route 2
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N-(3,5-difluorophenyl)-3-methyl-2-nitrobenzamide

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